![molecular formula C18H19NO B14284406 Oxazole, 4,5-dihydro-4,4-dimethyl-2-(2'-methyl[1,1'-biphenyl]-2-yl)- CAS No. 156641-63-3](/img/structure/B14284406.png)
Oxazole, 4,5-dihydro-4,4-dimethyl-2-(2'-methyl[1,1'-biphenyl]-2-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxazole, 4,5-dihydro-4,4-dimethyl-2-(2’-methyl[1,1’-biphenyl]-2-yl)- is a heterocyclic aromatic organic compound It belongs to the oxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of oxazole derivatives typically involves several well-established methods. One common approach is the Robinson-Gabriel synthesis, which involves the dehydration of 2-acylaminoketones . Another widely used method is the Fischer oxazole synthesis, which utilizes cyanohydrins and aldehydes . Additionally, the Van Leusen reaction, which involves aldehydes and tosylmethyl isocyanide (TosMIC), is also employed to synthesize oxazole derivatives .
Industrial Production Methods
Industrial production of oxazole derivatives often relies on scalable and efficient synthetic routes. The use of ionic liquids as solvents in the Van Leusen oxazole synthesis has been shown to produce high yields of 4,5-disubstituted oxazoles . This method is advantageous due to the recyclability of the ionic liquids, making it a cost-effective and environmentally friendly option.
Analyse Des Réactions Chimiques
Types of Reactions
Oxazole derivatives undergo various chemical reactions, including:
Oxidation: Oxidation of oxazole derivatives can lead to the formation of imides and carboxylic acids.
Reduction: Reduction reactions can convert oxazole derivatives into their corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include cerium ammonium nitrate (CAN) and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophilic aromatic substitution often requires electron-donating groups, while nucleophilic aromatic substitution involves strong nucleophiles like sodium methoxide.
Major Products
The major products formed from these reactions include imides, carboxylic acids, alcohols, amines, and substituted oxazoles.
Applications De Recherche Scientifique
Oxazole, 4,5-dihydro-4,4-dimethyl-2-(2’-methyl[1,1’-biphenyl]-2-yl)- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: Oxazole derivatives are used in the development of new materials, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of oxazole derivatives involves their interaction with specific molecular targets and pathways. For instance, oxazole compounds can inhibit enzymes by binding to their active sites, thereby blocking substrate access. Additionally, oxazole derivatives may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazole: Similar to oxazole but contains a sulfur atom instead of oxygen.
Imidazole: Contains two nitrogen atoms in the five-membered ring.
Isoxazole: An isomer of oxazole with the nitrogen and oxygen atoms in different positions.
Uniqueness
Oxazole, 4,5-dihydro-4,4-dimethyl-2-(2’-methyl[1,1’-biphenyl]-2-yl)- is unique due to its specific substitution pattern and structural complexity
Propriétés
Numéro CAS |
156641-63-3 |
|---|---|
Formule moléculaire |
C18H19NO |
Poids moléculaire |
265.3 g/mol |
Nom IUPAC |
4,4-dimethyl-2-[2-(2-methylphenyl)phenyl]-5H-1,3-oxazole |
InChI |
InChI=1S/C18H19NO/c1-13-8-4-5-9-14(13)15-10-6-7-11-16(15)17-19-18(2,3)12-20-17/h4-11H,12H2,1-3H3 |
Clé InChI |
JRMDFPRKYDMTSY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1C2=CC=CC=C2C3=NC(CO3)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(4-Methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14284326.png)
![Methyl 2-[2-(4-hydroxyphenyl)ethyl]benzoate](/img/structure/B14284327.png)
![Methyl [3-(4-methoxybenzoyl)-2-benzofuran-1-yl]acetate](/img/structure/B14284328.png)
![3-(Trimethylsilyl)[1,1'-biphenyl]-2-yl diethylcarbamate](/img/structure/B14284333.png)
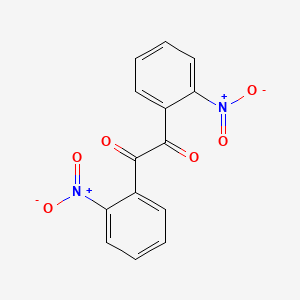

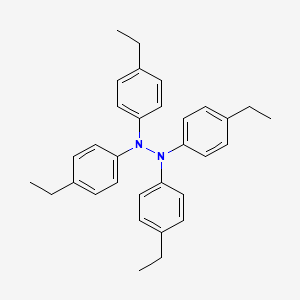
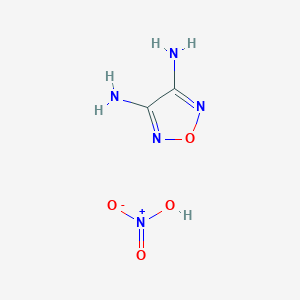
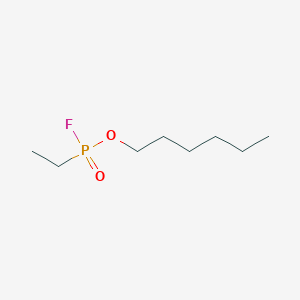
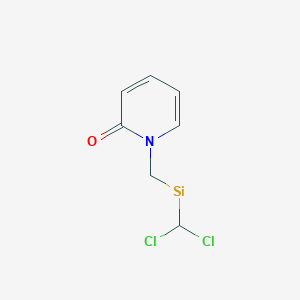
![Ethyl 2-[(3-phenylmethoxyphenyl)methoxy]acetate](/img/structure/B14284381.png)
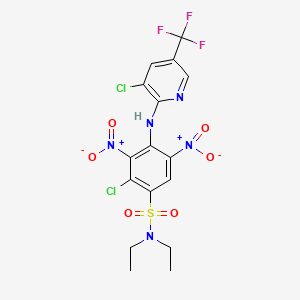
![N-(4-Cyanophenyl)-N'-cyclooctyl-N''-[(2H-tetrazol-5-yl)methyl]guanidine](/img/structure/B14284396.png)
![1-{3-[(Naphthalen-2-yl)methoxy]phenyl}propan-1-one](/img/structure/B14284404.png)
